2-Cyclohexyl-2-methylpropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVDAZMRZCTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 2 Cyclohexyl 2 Methylpropanal
Nucleophilic Additions at the Carbonyl Moiety
The carbonyl group in 2-Cyclohexyl-2-methylpropanal is the primary site for nucleophilic attack. However, the significant steric hindrance from the adjacent cyclohexyl and methyl groups influences the accessibility of the carbonyl carbon, often requiring specific reagents or conditions to achieve efficient transformations.
The addition of a cyanide ion to the carbonyl group of this compound yields a cyanohydrin, a versatile synthetic intermediate. This reaction involves the nucleophilic attack of cyanide on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Given the steric hindrance, the reaction may proceed more slowly than with unhindered aldehydes.
The synthesis can be achieved using various cyanide sources. For stereoselective additions, enzymatic catalysis offers a powerful approach. Oxynitrilase enzymes can catalyze the addition of hydrocyanic acid (HCN) to aldehydes, often with high enantioselectivity. d-nb.infogoogle.com While the product from this compound is not chiral at the carbon bearing the hydroxyl and cyano groups, the principles of enzymatic catalysis are relevant for achieving high efficiency under mild conditions. d-nb.info Subsequent chemical modifications of the cyanohydrin can lead to valuable derivatives such as α-hydroxy carboxylic acids, α-amino alcohols, and other important chiral compounds. d-nb.info
| Cyanide Source | Typical Conditions/Catalyst | Notes |
|---|---|---|
| HCN | Base catalyst (e.g., NaOH, KCN) | Classic method; HCN is highly toxic. |
| NaCN/KCN | Acidic workup (e.g., H2SO4) | Generates HCN in situ. |
| Trimethylsilyl cyanide (TMSCN) | Lewis acid catalyst (e.g., ZnI2) | Forms a silylated cyanohydrin, offering protection during the reaction. google.com |
| HCN with Oxynitrilase | Enzyme in buffer or organic solvent | Enables stereoselective synthesis for prochiral aldehydes. d-nb.infogoogle.com |
Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles that readily add to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction of this compound with these reagents provides a direct route to secondary alcohols. The carbanionic component of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. libretexts.orgyoutube.com Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product. masterorganicchemistry.com
Due to the polar nature of their carbon-metal bonds, organolithium reagents are excellent nucleophiles and strong bases. wikipedia.org The addition to an aldehyde like this compound results in a secondary alcohol. masterorganicchemistry.com Similarly, Grignard reagents react with aldehydes to furnish secondary alcohols. libretexts.org The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. The resulting secondary alcohols can be further derivatized, for example, through oxidation to ketones or esterification.
| Organometallic Reagent | Intermediate | Final Product (after workup) |
|---|---|---|
| Methylmagnesium bromide (CH3MgBr) | Magnesium alkoxide | 3-Cyclohexyl-3-methylbutan-2-ol |
| Phenyllithium (C6H5Li) | Lithium alkoxide | 1-Cyclohexyl-1-methyl-2-phenylpropan-1-ol |
| Vinyllithium (CH2=CHLi) | Lithium alkoxide | 3-Cyclohexyl-3-methylbut-1-en-2-ol |
| n-Butyllithium (n-BuLi) | Lithium alkoxide | 2-Cyclohexyl-2-methylhexan-3-ol |
The Aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. patsnap.comlibretexts.org this compound possesses a single α-hydrogen, making enolate formation theoretically possible.
As an Electrophile: this compound can act as an electrophilic acceptor in a crossed or mixed aldol reaction. libretexts.org When reacted with an enolate generated from a different, less hindered aldehyde or ketone (e.g., acetone (B3395972) or acetaldehyde) under basic conditions, it can form a β-hydroxy carbonyl compound. The steric bulk at the α-position of this compound would likely prevent it from readily dimerizing in a self-aldol reaction.
As a Nucleophile: To act as a nucleophile, this compound must first be deprotonated at its α-carbon to form an enolate. masterorganicchemistry.com This process is challenging due to the steric hindrance around the α-hydrogen. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures would be required to favor the formation of the kinetic enolate. pitt.edu This enolate could then, in principle, react with another aldehyde or ketone. However, the subsequent aldol condensation (dehydration to form an α,β-unsaturated carbonyl) would not be possible, as there are no remaining α-hydrogens to eliminate. youtube.com Some highly substituted aldehydes are known to react poorly in aldol reactions due to the instability of the intermediate carbanion and steric hindrance. quora.com
The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. It typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. this compound could potentially serve as the enolizable component, reacting with a pre-formed Eschenmoser's salt or an iminium ion generated in situ to form a β-amino carbonyl compound, known as a Mannich base.
Redox Chemistry of the Aldehyde Functional Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
The oxidation of this compound to its corresponding carboxylic acid, 2-cyclohexyl-2-methylpropanoic acid, requires reagents that selectively target the aldehyde group without affecting the cyclohexyl ring. While strong oxidizing agents like potassium permanganate (B83412) or chromic acid can be used, milder and more selective methods are often preferred to avoid side reactions and harsh conditions. nih.gov
The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is highly effective for converting aldehydes to carboxylic acids, even in the presence of other sensitive functional groups. youtube.com Another modern approach involves catalysis by N-heterocyclic carbenes (NHCs), which can facilitate the oxidation of aldehydes to esters in the presence of an oxidizing agent like manganese(IV) oxide. nih.gov These methods are advantageous for sterically hindered substrates.
| Oxidizing Agent/System | Product | Selectivity Notes |
|---|---|---|
| KMnO4 | 2-Cyclohexyl-2-methylpropanoic acid | Strong oxidant, can potentially oxidize other parts of the molecule under harsh conditions. |
| CrO3/H2SO4 (Jones Reagent) | 2-Cyclohexyl-2-methylpropanoic acid | Strong oxidant, uses toxic chromium. |
| NaClO2/NaH2PO4 | 2-Cyclohexyl-2-methylpropanoic acid | Highly selective for aldehydes (Pinnick oxidation). youtube.com |
| Ag2O (Tollens' Reagent) | 2-Cyclohexyl-2-methylpropanoic acid | Mild and selective for aldehydes. |
The reduction of this compound yields the primary alcohol, 2-Cyclohexyl-2-methylpropan-1-ol. This transformation can be accomplished with a variety of reducing agents.
Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. For greater chemoselectivity, particularly in the presence of other reducible groups like ketones, enzymatic methods offer a superior alternative. nih.gov Alcohol dehydrogenases can catalyze the reduction of aldehydes with high selectivity and under environmentally benign conditions. nih.gov
While the product alcohol is achiral, the principles of stereoselective reduction are important when dealing with sterically congested carbonyls. Biocatalytic systems, such as those employing mutants of secondary alcohol dehydrogenases from organisms like Thermoanaerobacter pseudoethanolicus (TeSADH), are known to perform highly stereoselective reductions of prochiral ketones to enantiopure alcohols. researchgate.netkaust.edu.sa The application of such enzymatic systems to a hindered aldehyde like this compound could provide a highly efficient and selective reduction pathway.
| Reducing Agent/System | Product | Key Features |
|---|---|---|
| Sodium borohydride (NaBH4) | 2-Cyclohexyl-2-methylpropan-1-ol | Common, mild, and selective for aldehydes/ketones. |
| Lithium aluminum hydride (LiAlH4) | 2-Cyclohexyl-2-methylpropan-1-ol | Very strong reducing agent; less selective than NaBH4. |
| Catalytic Hydrogenation (H2/Catalyst) | 2-Cyclohexyl-2-methylpropan-1-ol | Catalysts include Pt, Pd, Ni. Can also reduce alkenes. |
| Alcohol Dehydrogenase (enzyme) | 2-Cyclohexyl-2-methylpropan-1-ol | Highly chemoselective, operates under mild aqueous conditions. nih.gov |
Reactions Involving the α-Position and Enolate Chemistry
The presence of a single acidic proton at the α-position of this compound allows for the formation of a corresponding enolate ion under basic conditions. masterorganicchemistry.comlibretexts.org This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
The formation of the enolate from this compound can be achieved using a strong, sterically hindered base to prevent competing nucleophilic attack at the carbonyl carbon. youtube.com Lithium diisopropylamide (LDA) is a common choice for such transformations, ensuring nearly quantitative conversion to the enolate. youtube.com
Once formed, the enolate of this compound can act as a nucleophile in several important reactions:
Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. libretexts.orgpressbooks.publibretexts.org The choice of alkyl halide is typically limited to methyl and primary halides to avoid competing elimination reactions. libretexts.org Given the steric congestion around the α-carbon of this compound, the efficiency of this reaction may be lower compared to less hindered aldehydes.
Aldol Addition and Condensation: The enolate can add to the carbonyl group of another aldehyde or ketone in an aldol addition reaction. researchgate.netyoutube.com Self-condensation of this compound would lead to a sterically crowded product. Cross-aldol reactions with less hindered aldehydes might be more favorable. It is important to note that some sterically hindered aldehydes with α-hydrogens, such as 2-methylpropanal, can undergo Cannizzaro-type disproportionation reactions under strong basic conditions, a reactivity that could also be possible for this compound. quora.comwikipedia.org
Table 1: Common Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Key Characteristics |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered base; ideal for irreversible and regioselective enolate formation. youtube.com |
| Sodium hydride (NaH) | ~35 | Strong, non-nucleophilic base; often used for thermodynamic enolate formation. |
| Sodium ethoxide (NaOEt) | ~16 | Weaker base, used in equilibrium with the carbonyl compound; can also act as a nucleophile. |
Cycloaddition and Rearrangement Reactions Involving the Cyclohexyl Ring or Aldehyde Group
The aldehyde functional group and the cyclohexyl ring in this compound can potentially participate in various cycloaddition and rearrangement reactions.
Diels-Alder Reaction: The aldehyde group, particularly when activated by a Lewis acid, can act as a dienophile in a hetero-Diels-Alder reaction with a conjugated diene to form a dihydropyran ring system. wikipedia.orgucalgary.cakhanacademy.org The electron-withdrawing nature of the carbonyl group makes the double bond of the enol form of this compound a potential dienophile, though this is less common for simple aldehydes.
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition occurs between a carbonyl group and an alkene, leading to the formation of an oxetane. wikipedia.orgthermofisher.comcambridgescholars.comorganic-chemistry.org this compound, upon photochemical excitation, could react with an alkene to yield a substituted oxetane. The regioselectivity of the reaction would be influenced by the stability of the intermediate diradical species. cambridgescholars.com
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. wikipedia.orgyoutube.comsigmaaldrich.com While typically applied to ketones, aldehydes can also undergo a similar oxidation to form a carboxylic acid or, in some cases, a formate (B1220265) ester. organic-chemistry.org The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In the case of this compound, the tertiary alkyl group has a high migratory aptitude, suggesting that if the reaction proceeds, it would likely yield cyclohexyl 2-methylpropanoate. organic-chemistry.org
Table 2: Overview of Potential Cycloaddition and Rearrangement Reactions
| Reaction | Reactants | Product | Key Features |
| Hetero-Diels-Alder | This compound (as dienophile), Conjugated diene | Dihydropyran derivative | [4+2] cycloaddition, forms a six-membered heterocycle. wikipedia.orgucalgary.ca |
| Paternò-Büchi | This compound, Alkene | Oxetane derivative | Photochemical [2+2] cycloaddition, forms a four-membered heterocycle. wikipedia.orgorganic-chemistry.org |
| Baeyer-Villiger Oxidation | This compound, Peroxyacid | Potentially Cyclohexyl 2-methylpropanoate | Oxidative rearrangement, insertion of an oxygen atom. wikipedia.orgnrochemistry.com |
Functional Group Interconversions and Derivatizations of the Cyclohexyl Moiety
The aldehyde group in this compound is the primary site for many functional group interconversions. However, the cyclohexyl ring can also be modified, although its saturated and unactivated nature makes it less reactive than the aldehyde.
Common transformations of the aldehyde group include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-cyclohexyl-2-methylpropanoic acid, using a variety of oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents.
Reduction: The aldehyde can be reduced to the primary alcohol, 2-cyclohexyl-2-methylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com
Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-cyclohexyl-1-methyl-1-propene. wikipedia.org
Grignard Reaction: Addition of a Grignard reagent (R-MgX) to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.org For example, reaction with methylmagnesium bromide would yield 3-cyclohexyl-3-methyl-2-butanol.
Derivatization of the cyclohexyl ring is more challenging due to the lack of functional groups. However, under specific conditions, reactions such as free-radical halogenation could introduce a functional handle onto the ring, allowing for further modifications. Dehydrogenation to form an aromatic ring is a possibility but would require harsh conditions and is unlikely to be selective.
Table 3: Potential Functional Group Interconversions
| Reagent(s) | Transformation of Aldehyde Group | Product |
| KMnO₄, H₃O⁺ | Oxidation | 2-Cyclohexyl-2-methylpropanoic acid |
| NaBH₄, MeOH | Reduction | 2-Cyclohexyl-2-methylpropan-1-ol smolecule.com |
| Ph₃P=CH₂, THF | Wittig Reaction | 1-Cyclohexyl-1-methyl-1-propene organic-chemistry.orgwikipedia.org |
| CH₃MgBr, Et₂O; then H₃O⁺ | Grignard Reaction | 3-Cyclohexyl-3-methyl-2-butanol libretexts.org |
Stereochemical Aspects in Reactions Involving 2 Cyclohexyl 2 Methylpropanal
Principles of Asymmetric Induction in Aldehyde Carbonyl Additions
Asymmetric induction in nucleophilic additions to aldehydes, such as 2-Cyclohexyl-2-methylpropanal, dictates the preferential formation of one stereoisomer over another. This phenomenon arises from the differential energetic pathways leading to the diastereomeric transition states. Two classical models, Cram's rule and the Felkin-Anh model, provide a framework for predicting the stereochemical course of such reactions.
Cram's Rule: This early model posits that the most stable conformation of the aldehyde has the largest substituent anti-periplanar to the incoming nucleophile.
Felkin-Anh Model: A more refined model, the Felkin-Anh model, generally offers more accurate predictions for aldehydes with an adjacent stereocenter. According to this model, the largest group (L) at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically opposite to the largest group, following the Bürgi-Dunitz trajectory (approximately 107°). For this compound, the cyclohexyl group is considered the largest substituent, followed by the methyl group, and then the hydrogen atom of the aldehyde.
The predictive power of these models is rooted in the steric and electronic interactions within the transition state. The facial selectivity of the addition is a direct consequence of the energy difference between the diastereomeric transition states, which is influenced by the size and nature of the substituents on the α-carbon.
Diastereoselective Control in Reactions with Chiral Aldehydes
When a chiral aldehyde like this compound reacts with a nucleophile to create a new stereocenter, the inherent chirality of the aldehyde can direct the stereochemical outcome, leading to a diastereoselective transformation. The degree of diastereoselectivity is a measure of the preference for the formation of one diastereomer over the other.
In the context of this compound, the bulky cyclohexyl and the methyl groups at the α-position create a highly biased steric environment around the carbonyl group. This steric hindrance plays a dominant role in directing the approach of the nucleophile. For instance, in aldol (B89426) reactions or Grignard additions, the incoming nucleophile will preferentially attack from the less sterically encumbered face of the aldehyde, as predicted by the Felkin-Anh model. The resulting diastereomeric ratio will depend on the effective size of the nucleophile and the reaction conditions.
The presence of Lewis acids can further enhance diastereoselectivity by coordinating to the carbonyl oxygen. This coordination can rigidify the transition state and amplify the steric and electronic differences between the competing reaction pathways, often leading to a higher preference for a single diastereomer.
Enantioselective Outcomes in Catalytic Transformations
While the inherent chirality of a substrate can induce diastereoselectivity, achieving enantioselectivity in reactions of an achiral aldehyde or a racemic mixture requires the use of a chiral catalyst. In such transformations, the catalyst forms a transient chiral complex with the substrate, creating a chiral environment that directs the reaction to favor the formation of one enantiomer.
For aldehydes like this compound, various catalytic systems can be employed to achieve enantioselective additions. These include:
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereochemical outcome being controlled by the chiral catalyst.
Metal-based Catalysis: Chiral Lewis acids, often composed of a metal center and a chiral ligand, can activate the aldehyde towards nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the addition.
The success of these catalytic transformations hinges on the ability of the catalyst to effectively differentiate between the two prochiral faces of the aldehyde carbonyl group. The steric bulk of the cyclohexyl and methyl groups in this compound presents a significant challenge for catalyst design, as the catalyst must be able to overcome the inherent steric hindrance to impose its own stereochemical control.
Influence of Stereoelectronic Factors on Reactivity and Selectivity
Stereoelectronic effects, which refer to the influence of orbital alignment on the stability and reactivity of a molecule, play a crucial role in the reactions of this compound. The orientation of the C-C and C-H bonds adjacent to the carbonyl group relative to the π-system of the carbonyl can significantly impact the energy of the transition state and thus the stereochemical outcome.
According to the Felkin-Anh model, the preference for the largest group to be perpendicular to the carbonyl is not solely due to sterics but also has a stereoelectronic basis. This conformation allows for favorable orbital overlap between the σ-orbital of the C-L bond and the π*-orbital of the carbonyl group, which can stabilize the transition state.
Furthermore, the Cieplak effect, which considers the electron-donating ability of the adjacent bonds, can also influence facial selectivity. This model suggests that the nucleophile will preferentially attack from the face opposite the best electron-donating group. In the case of this compound, the relative electron-donating abilities of the C-cyclohexyl and C-methyl bonds would be considered to predict the favored trajectory of nucleophilic attack. The interplay between these steric and stereoelectronic effects ultimately determines the observed diastereoselectivity.
Conformational Analysis of this compound and its Derivatives
The conformational preferences of this compound and its reaction intermediates are fundamental to understanding its stereochemical behavior. The molecule can adopt various conformations due to rotation around the single bond connecting the quaternary carbon and the carbonyl group, as well as the conformational flexibility of the cyclohexyl ring.
The most stable conformation of the aldehyde is predicted to be one that minimizes steric strain. As per the Felkin-Anh model, the largest group (cyclohexyl) will be positioned anti to the carbonyl oxygen. The cyclohexyl ring itself will likely adopt a chair conformation to minimize its internal strain.
Computational Chemistry Applications to 2 Cyclohexyl 2 Methylpropanal and Analogues
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of 2-Cyclohexyl-2-methylpropanal. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to determine the geometries of stable conformers and the energy barriers between them. nih.gov
For this compound, the primary conformational flexibility arises from the orientation of the 2-methylpropanal group relative to the cyclohexane (B81311) ring and the chair-boat conformations of the cyclohexane ring itself. The chair conformation is generally the most stable for cyclohexane and its derivatives. dalalinstitute.com The substituents on the cyclohexane ring can exist in either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is typically more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgyoutube.com
In the case of this compound, the bulky 2-methylpropanal group would strongly prefer an equatorial position on the cyclohexane ring to minimize steric strain. Quantum chemical calculations can precisely quantify this energy difference between the equatorial and axial conformers. Furthermore, rotations around the C-C bond connecting the cyclohexane ring and the propanal moiety give rise to additional conformers. Computational methods can map out the potential energy surface associated with this rotation to identify the most stable rotational isomers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Equatorial-Chair | B3LYP/6-31G | 0.00 |
| Axial-Chair | B3LYP/6-31G | 5.4 |
| Twist-Boat | B3LYP/6-31G* | 7.1 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving aldehydes. acs.orgresearchgate.netrsc.org DFT calculations can elucidate the step-by-step pathway of a reaction, identify transition states, and determine the activation energies, providing a detailed energy profile. nih.gov
For this compound, DFT studies could be applied to various reactions, such as oxidation, reduction, and nucleophilic additions to the carbonyl group. For instance, in the Pinnick oxidation of an aldehyde to a carboxylic acid, DFT calculations have been used to map out the reaction pathway, showing a distorted six-membered ring transition state. wikimedia.org Similarly, DFT can be employed to study the mechanism of deformylation reactions of aldehydes. nih.gov
A hypothetical DFT study on the oxidation of this compound to 2-cyclohexyl-2-methylpropanoic acid would involve calculating the energies of the reactants, intermediates, transition states, and products. This would reveal the rate-determining step of the reaction and provide insights into the factors influencing the reaction rate.
Table 2: Hypothetical DFT Calculated Energy Profile for the Oxidation of this compound
| Species | B3LYP/6-31G* Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | -542.123 | 0.0 |
| Transition State 1 | -542.098 | 15.7 |
| Intermediate | -542.135 | -7.5 |
| Transition State 2 | -542.105 | 11.3 |
| Products | -542.187 | -30.1 |
Note: This table presents hypothetical data for illustrative purposes. The energy values are representative of typical DFT calculations for such a reaction.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide high accuracy for small systems, they can be computationally expensive for larger molecules or for exploring the conformational space over longer timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less demanding alternative for the conformational analysis of molecules like this compound. nih.gov
Molecular mechanics methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level quantum mechanical data. MM methods are particularly useful for quickly scanning the potential energy surface to identify low-energy conformers.
Molecular dynamics simulations, on the other hand, solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that describes the molecule's dynamic behavior. nih.gov From an MD trajectory, one can analyze the conformational changes, the flexibility of different parts of the molecule, and the relative populations of different conformers at a given temperature. For this compound, MD simulations could be used to study the dynamics of the cyclohexane ring flip and the rotation of the 2-methylpropanal substituent.
Table 3: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages | Typical Application for this compound |
| Quantum Mechanics (QM) | High accuracy, provides electronic properties. | Computationally expensive. | Accurate energy calculation of a few key conformers. |
| Molecular Mechanics (MM) | Computationally fast. | Less accurate than QM, depends on force field parameterization. | Rapid screening of a large number of possible conformers. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule, provides information on conformational flexibility and populations. | Can be computationally demanding for long simulations, results depend on the force field. | Studying the ring flip dynamics and substituent rotation over time. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models
Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. For aldehydes like this compound, computational methods can predict which sites are most susceptible to nucleophilic or electrophilic attack and the stereochemical outcome of reactions. nih.gov
The reactivity of the carbonyl group in aldehydes is a key factor in many of their reactions. libretexts.orgquora.compressbooks.pub Computational models can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. For reactions involving multiple possible products, such as those with unsymmetrical reagents, computational chemistry can predict the regioselectivity by comparing the activation energies of the different reaction pathways.
Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial in organic synthesis. For reactions involving chiral centers, such as the addition of a nucleophile to the carbonyl group of this compound, computational models can predict which diastereomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The product formed via the lower energy transition state is predicted to be the major product. For example, in the Nazarov reaction, DFT calculations have been successfully used to predict both reactivity and stereoselectivity. nih.gov
Table 4: Hypothetical Computational Prediction of Diastereoselectivity in the Addition of a Nucleophile to this compound
| Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| Diastereomer A | B3LYP/6-31G | 0.0 | Major |
| Diastereomer B | B3LYP/6-31G | 1.5 | Minor |
Note: This table contains hypothetical data to illustrate the concept. The energy difference between transition states determines the predicted product ratio.
Applications of 2 Cyclohexyl 2 Methylpropanal As a Synthetic Building Block
Role as Chiral Intermediate in the Synthesis of Complex Molecules
The steric hindrance provided by the cyclohexyl and methyl groups at the α-position of 2-Cyclohexyl-2-methylpropanal plays a crucial role in directing the stereochemical outcome of reactions. This characteristic is particularly valuable in organocatalysis, where the aldehyde can be converted into chiral intermediates with high enantiomeric excess.
One of the key transformations is the enantioselective α-amination or α-nitrogenation of α,α-disubstituted aldehydes. smolecule.comresearchgate.net These reactions, often catalyzed by chiral primary or secondary amines (such as proline and its derivatives), proceed through an enamine intermediate. The catalyst controls the facial selectivity of the attack by an electrophilic nitrogen source, such as azodicarboxylates, leading to the formation of chiral α-amino aldehydes. smolecule.comresearchgate.netmit.edu These resulting chiral α-amino aldehydes are highly valuable synthetic intermediates as they are direct precursors to α-amino acids and other biologically active nitrogen-containing compounds. smolecule.com
The general scheme for the organocatalytic α-amination of an α,α-disubstituted aldehyde like this compound is depicted below:
| Reactants | Catalyst | Product |
| This compound + Azodicarboxylate | Chiral Amine (e.g., Proline) | Chiral α-Amino Aldehyde |
This table illustrates the key components of the enantioselective α-amination reaction.
Precursor for Stereodefined Organic Compounds
Beyond the introduction of a nitrogen-containing stereocenter, this compound serves as a precursor for a variety of other stereodefined organic compounds. The aldehyde functionality is readily transformed into other functional groups, allowing for further synthetic elaboration while retaining the newly created stereocenter.
For instance, the chiral α-amino aldehydes synthesized as described above can be reduced to form chiral amino alcohols or oxidized to produce chiral α-amino acids. researchgate.net These transformations provide access to a diverse range of enantiomerically enriched molecules that are fundamental building blocks in medicinal chemistry and materials science.
Another important reaction is the enantioselective α-chlorination of aldehydes, which can be achieved using organocatalysis. researchgate.net This reaction introduces a chiral center bearing a chlorine atom, which can subsequently be displaced by various nucleophiles to generate a wide array of stereodefined products. The bulky substituent on this compound would be expected to influence the stereochemical outcome of such transformations.
| Starting Material | Reaction | Product |
| Chiral α-Amino Aldehyde | Reduction | Chiral Amino Alcohol |
| Chiral α-Amino Aldehyde | Oxidation | Chiral α-Amino Acid |
| This compound | Enantioselective α-Chlorination | Chiral α-Chloro Aldehyde |
This interactive table showcases the conversion of this compound and its derivatives into other stereodefined compounds.
Integration into Multi-Step Synthetic Sequences for Natural Products or Analogues
While direct and specific examples of the total synthesis of a named natural product starting from this compound are not extensively detailed in the surveyed literature, the utility of the resulting chiral building blocks makes their integration into multi-step syntheses highly probable. The chiral α-amino acids, amino alcohols, and other stereodefined compounds derived from this aldehyde are key fragments in the retrosynthetic analysis of many complex natural products and their analogues.
The principles of multi-step synthesis rely on the sequential and controlled formation of chemical bonds and stereocenters to build up molecular complexity. epa.gov The enantiomerically enriched intermediates derived from this compound are ideal candidates for such synthetic campaigns. For example, the synthesis of peptide natural products or alkaloids could incorporate chiral α-amino acids derived from this aldehyde.
The development of cascade reactions, where multiple bond-forming events occur in a single pot, further enhances the efficiency of natural product synthesis. vapourtec.comrsc.org The chiral intermediates obtained from this compound can be designed to participate in such cascades, rapidly assembling complex molecular architectures. Although the direct involvement of this compound in a completed natural product synthesis is not explicitly documented in the provided search results, its role as a precursor to valuable chiral building blocks positions it as a significant contributor to the field of total synthesis.
Future Research Directions and Emerging Challenges
Development of Sustainable and Green Synthetic Routes to 2-Cyclohexyl-2-methylpropanal
The development of environmentally benign and efficient methods for the synthesis of this compound is a critical area of future research. Traditional synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. Future efforts are anticipated to focus on catalytic and atom-economical routes that align with the principles of green chemistry.
Key research objectives in this area include the exploration of catalytic C-H activation and functionalization of readily available precursors, such as cyclohexyl-isobutane, to directly introduce the aldehyde functionality. Additionally, the use of renewable feedstocks and solvent-free reaction conditions will be paramount. Biocatalytic approaches, employing engineered enzymes, could also offer a highly selective and sustainable alternative for the synthesis of this aldehyde. The development of such green routes will not only reduce the environmental impact but also enhance the economic viability of its large-scale production.
Design of Highly Efficient and Stereoselective Catalysts for its Transformations
A significant challenge and a major area of future research lie in the design of catalysts that can effectively control the stereochemistry of reactions involving this compound. Due to the steric hindrance around the aldehyde group, achieving high levels of stereoselectivity in its transformations is a formidable task. The development of novel chiral catalysts, including organocatalysts, transition-metal complexes, and biocatalysts, will be instrumental in overcoming this hurdle.
Future catalyst design will likely focus on creating well-defined chiral pockets that can accommodate the bulky cyclohexyl and methyl groups while directing the approach of incoming reagents to a specific face of the molecule. This will enable the asymmetric synthesis of a wide range of chiral products derived from this compound. High-throughput screening and computational modeling will play a crucial role in the rapid discovery and optimization of these next-generation catalysts.
Expanding the Scope of its Application in Cascade Reactions and Complex Syntheses
The unique structural features of this compound make it an attractive substrate for use in cascade, or tandem, reactions. These multi-step, one-pot transformations offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. Future research will likely explore the design of novel cascade sequences that incorporate this compound as a key building block.
For instance, a cascade reaction could be initiated by a stereoselective addition to the aldehyde, followed by an intramolecular cyclization to rapidly construct complex polycyclic frameworks. The sterically demanding nature of the quaternary center can be exploited to control the stereochemical outcome of subsequent transformations within the cascade. The application of this aldehyde in the total synthesis of natural products and other biologically active molecules will serve as a testament to its synthetic utility and will undoubtedly be a major focus of future research endeavors.
Advanced Analytical Techniques for In-situ Reaction Monitoring and Chiral Analysis
To support the development of novel synthetic methods and catalytic systems for this compound, the implementation of advanced analytical techniques is essential. In-situ reaction monitoring, using techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, will provide invaluable mechanistic insights and facilitate rapid reaction optimization. nih.gov These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction.
Furthermore, the development of robust methods for the chiral analysis of the products derived from this compound is critical for assessing the effectiveness of new stereoselective catalysts. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases will be the primary tools for separating and quantifying enantiomers. ntu.edu.sglibretexts.orgsigmaaldrich.comnih.gov The use of chiral derivatizing agents in conjunction with NMR spectroscopy can also be employed to determine enantiomeric purity. ntu.edu.sg These advanced analytical methodologies will be indispensable for advancing the chemistry of this intriguing and synthetically promising aldehyde.
Interactive Data Table: Key Research Areas and Corresponding Analytical Techniques
| Research Area | Key Objectives | Relevant Advanced Analytical Techniques |
| Sustainable Synthesis | Develop green and efficient synthetic routes. | In-situ NMR, FTIR, and Raman for reaction monitoring. |
| Stereoselective Catalysis | Design catalysts for high stereocontrol. | Chiral HPLC, SFC, and GC for enantiomeric separation. |
| Cascade Reactions | Expand applications in complex syntheses. | Mass Spectrometry for intermediate identification. |
| Analytical Methodologies | Enhance reaction understanding and product analysis. | Combination of spectroscopic and chromatographic techniques. |
Q & A
Q. What are the established laboratory synthesis routes for 2-Cyclohexyl-2-methylpropanal?
- Methodological Answer : A common approach involves aldol condensation between cyclohexanecarboxaldehyde and isobutyraldehyde under basic conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane with sodium hydroxide as a base can enhance reaction efficiency . Key parameters include:
- Temperature: 25–40°C
- Reaction time: 6–12 hours
- Workup: Acidic quenching followed by extraction and distillation.
Characterization via GC-MS and NMR ensures purity (>95%) and structural confirmation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the cyclohexyl proton environment (δ 1.0–2.5 ppm) and aldehyde proton (δ ~9.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 168 (CHO) with fragmentation patterns confirming branching.
- FT-IR : Aldehyde C=O stretch (~1720 cm) and cyclohexyl C-H vibrations (2850–2960 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Systematic strategies include:
Reproducibility Checks : Replicate experiments using standardized protocols (e.g., consistent solvent systems, cell lines).
Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods.
Purity Analysis : Quantify impurities via HPLC; even 2% impurities (e.g., cyclohexanol derivatives) can skew results .
Q. What experimental designs optimize the stability of this compound in aqueous buffers?
- Methodological Answer : Stability studies should assess:
- pH Effects : Aldehydes degrade rapidly in alkaline conditions. Use pH 4–6 buffers (e.g., acetate) and monitor degradation via UV-Vis (λ = 270 nm) over 24 hours.
- Temperature : Store at 4°C; accelerated studies at 40°C predict shelf life.
- Light Sensitivity : Amber vials reduce photodegradation. Add antioxidants (e.g., BHT) if oxidation is observed .
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aldehyde behavior. Key steps:
Optimize molecular geometry.
Calculate Fukui indices to identify nucleophilic attack sites.
Simulate reaction pathways with common nucleophiles (e.g., amines, thiols) to predict adduct formation .
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound synthesis?
- Methodological Answer : Yield discrepancies (50–85%) stem from:
- Catalyst Efficiency : Phase-transfer catalysts (e.g., PEG vs. quaternary ammonium salts) impact reaction kinetics.
- Workup Losses : Distillation parameters (e.g., vacuum pressure, temperature gradients) affect recovery.
Mitigation: Optimize catalyst loading (5–10 mol%) and use high-vacuum distillation (0.1 mmHg, 80°C) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to limit aldehyde vapor exposure (TLV: 2 ppm).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with vermiculite, neutralize with sodium bisulfite, and dispose as hazardous waste .
Comparative Analysis
Q. How does the reactivity of this compound compare to its chlorophenyl analogs?
- Methodological Answer : Cyclohexyl derivatives exhibit lower electrophilicity than chlorophenyl analogs (e.g., 2-(2-Chlorophenyl)-2-methylpropanal) due to reduced electron-withdrawing effects. Reactivity trends are quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
